3-Fluoro-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid
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Overview
Description
3-Fluoro-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under metal-free conditions to minimize environmental impact .
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems, which allow for the efficient and scalable synthesis of imidazo[1,2-A]pyridine derivatives . These systems can optimize reaction conditions and improve yield while reducing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents like hydrogen peroxide or organic peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold .
Scientific Research Applications
3-Fluoro-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-A]pyridine derivatives have been shown to inhibit enzymes or receptors involved in disease pathways . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
- 6-Chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylic acid
Uniqueness
3-Fluoro-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the methyl group can enhance its stability and interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
3-fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5/h2-4H,1H3,(H,13,14) |
InChI Key |
XHUKVCICDHOTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2F)C(=O)O)C=C1 |
Origin of Product |
United States |
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